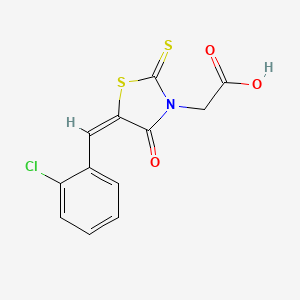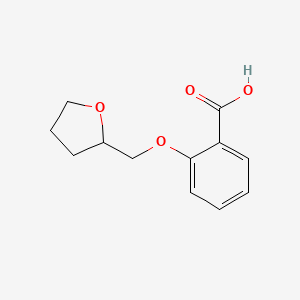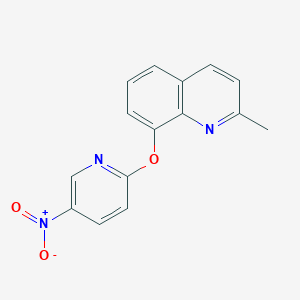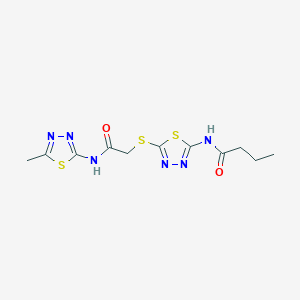
N-(cyclohex-3-en-1-yl)-6-(difluoromethyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohex-3-en-1-yl)-6-(difluoromethyl)pyrimidin-4-amine is a chemical compound that has been the subject of extensive research in recent years. This compound has shown promising results in scientific research applications, particularly in the field of medicine. In
Applications De Recherche Scientifique
Synthesis and Characterization
This compound and its derivatives are primarily used in the synthesis of heterocyclic compounds, which have a wide range of applications in chemical research. For example, studies have focused on the synthesis of pyrimidine derivatives using various catalysts and conditions to explore their potential biological activities and structural characteristics. One such study described the synthesis of new N-arylpyrimidin-2-amine derivatives, highlighting the importance of such compounds in the development of new heterocyclic compounds (El-Deeb, Ryu, & Lee, 2008).
Biological Activities
The biological activities of pyrimidine derivatives, including antimicrobial, antifungal, and antitumor properties, have been a significant area of research. For instance, pyrimidine-linked pyrazole heterocyclics were evaluated for their insecticidal and antibacterial potential, demonstrating the versatility of pyrimidine derivatives in developing new pharmacophores (Deohate & Palaspagar, 2020). Similarly, the antifungal effects of some 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound on important types of fungi were explored, indicating the potential of these derivatives in antifungal applications (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Crystal Structure and Theoretical Studies
The crystal structures and theoretical studies of pyrimidine derivatives provide valuable insights into their chemical properties and potential applications. For example, the crystal structure and DFT studies of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine were reported, offering a deeper understanding of the molecular structure and electronic properties of such compounds (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).
Antitumor, Antifungal, and Antibacterial Pharmacophore Sites
The identification of pharmacophore sites in pyrimidine derivatives for antitumor, antifungal, and antibacterial applications is crucial for drug design and discovery. Research into the synthesis, characterization, X-ray crystal study, and bioactivities of pyrazole derivatives, including the identification of antitumor, antifungal, and antibacterial pharmacophore sites, showcases the potential of these compounds in medicinal chemistry (Titi et al., 2020).
Propriétés
IUPAC Name |
N-cyclohex-3-en-1-yl-6-(difluoromethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3/c12-11(13)9-6-10(15-7-14-9)16-8-4-2-1-3-5-8/h1-2,6-8,11H,3-5H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYHABGOKYHDPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)NC2=NC=NC(=C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride](/img/structure/B2798487.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2798490.png)


![{6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride](/img/structure/B2798496.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]quinoxaline](/img/structure/B2798500.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B2798503.png)

![N-(3-(5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2798506.png)
